

Ribulose 1,5-bisphosphate in archaea and bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ribulose 1,5-bisphosphate*

Cat. No.: *B1205102*

[Get Quote](#)

An In-depth Technical Guide to Ribulose-1,5-bisphosphate Metabolism in Archaea and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose-1,5-bisphosphate (RuBP) is a pivotal metabolite, renowned for its role as the primary CO_2 acceptor in the Calvin-Benson-Bassham (CBB) cycle, the predominant carbon fixation pathway on Earth. The enzyme responsible for this reaction, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), is found in all three domains of life. While its function in photosynthetic bacteria is well-established, the discovery of RuBisCO and diverse RuBP metabolic pathways in non-photosynthetic bacteria and archaea has unveiled a surprising metabolic plasticity. This guide provides a comprehensive technical overview of the synthesis, utilization, and diverse roles of RuBP in archaea and bacteria, presenting key quantitative data, detailed experimental protocols for its study, and an exploration of its biotechnological significance.

Ribulose-1,5-bisphosphate Metabolism in Bacteria

In the bacterial domain, RuBP is primarily associated with autotrophic carbon fixation, although alternative functions for related enzymes are also known.

The Calvin-Benson-Bassham (CBB) Cycle

The CBB cycle is the principal CO_2 fixation pathway in many autotrophic bacteria, including cyanobacteria and various chemoautotrophs.^[1] The cycle's key reaction involves the carboxylation of RuBP by RuBisCO to yield two molecules of 3-phosphoglycerate (3-PGA).^[2] RuBP is regenerated through a series of enzymatic steps, with phosphoribulokinase (PRK) catalyzing the final ATP-dependent phosphorylation of ribulose-5-phosphate to RuBP.^{[1][3]}

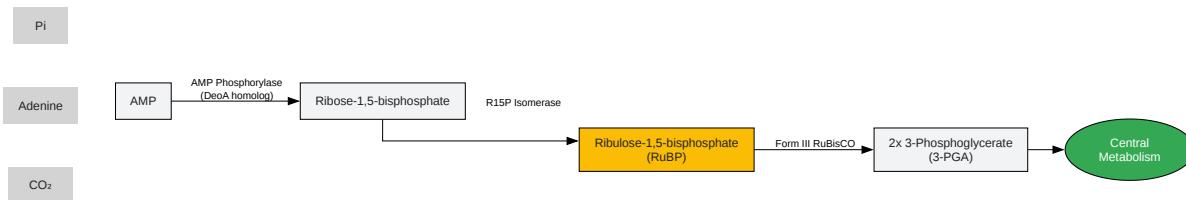
Diversity of Bacterial RuBisCO

Bacteria possess several forms of RuBisCO:

- Form I: The most abundant form, found in cyanobacteria and proteobacteria, is a hexadecamer composed of eight large (RbcL) and eight small (RbcS) subunits.^[4] Form I enzymes are further divided into clades (e.g., IA, IB, IC, ID) with distinct kinetic properties.^[2]
- Form II: Composed solely of RbcL subunits, this form is generally characterized by a lower affinity for CO_2 and is typically found in anaerobic or microaerophilic bacteria like *Rhodospirillum rubrum*.^{[5][6]}
- Form IV (RuBisCO-Like Proteins - RLPs): These proteins share structural homology with RuBisCO but lack carboxylase activity.^[6] They function in alternative metabolic pathways, such as the methionine salvage pathway in *Bacillus subtilis*, where they catalyze an enolase reaction.^[6]

Ribulose-1,5-bisphosphate Metabolism in Archaea

The discovery of RuBisCO genes in archaea, particularly in strictly anaerobic and non-photosynthetic species, challenged the conventional understanding of RuBP metabolism.^{[7][8]} It is now clear that archaea utilize RuBP in diverse, non-canonical pathways.

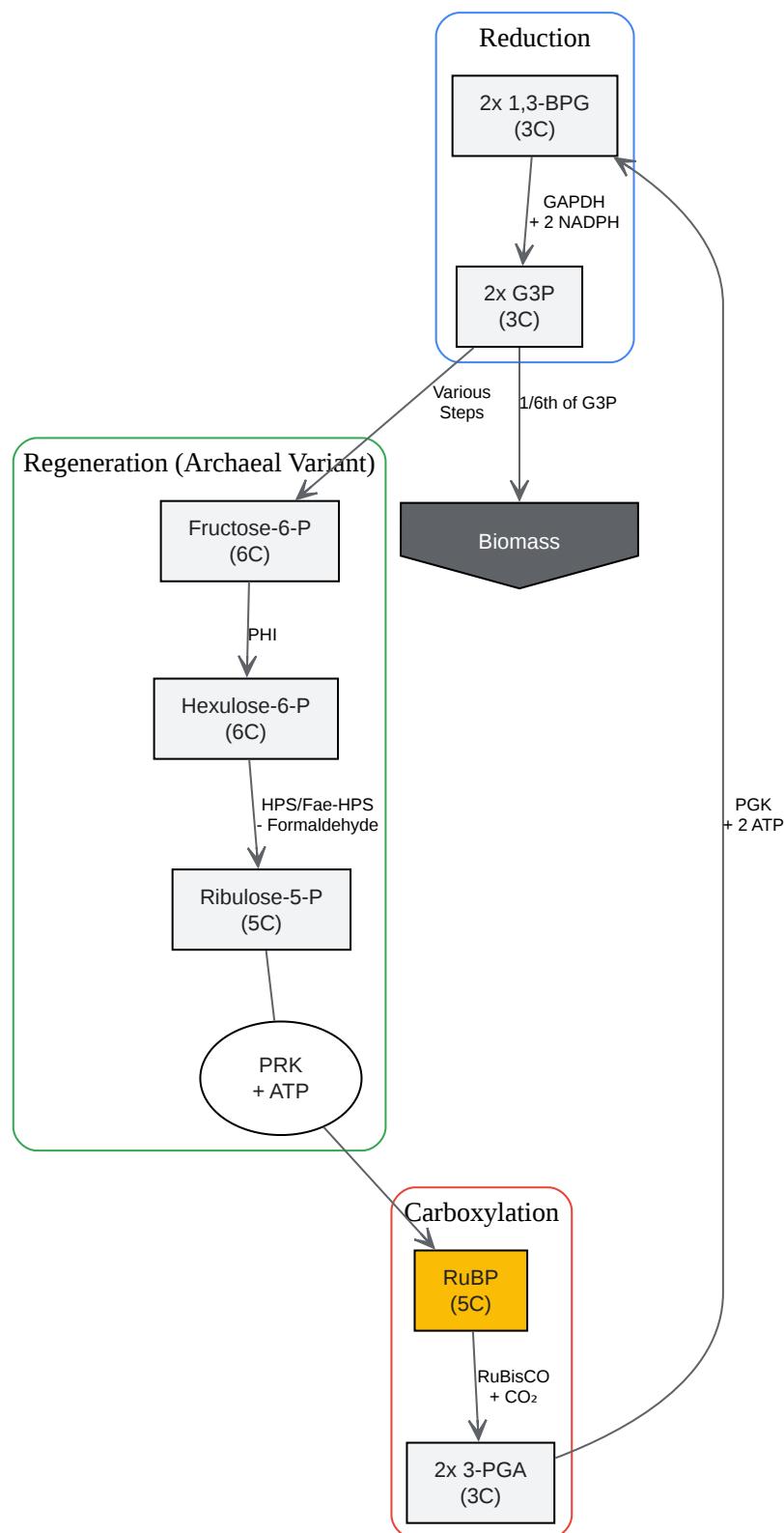

The Puzzle of Archaeal RuBisCO

Many archaea possess Form III RuBisCO, which is structurally distinct and often forms homodimers or pentamers of dimers.^{[9][10]} Initially, the absence of a discernible gene for PRK in these organisms was a major puzzle, suggesting that a canonical CBB cycle for RuBP regeneration was not operative.^{[5][7]} This led to the discovery of alternative pathways for RuBP synthesis.

Alternative Pathways for RuBP Synthesis

In archaea lacking PRK, RuBP is synthesized not for net carbon fixation, but as part of a catabolic or salvage pathway.

- AMP Salvage Pathway: In the hyperthermophilic archaeon *Thermococcus kodakarensis*, RuBisCO functions in an AMP metabolism pathway.^{[8][11]} AMP is converted to RuBP via two novel enzymes: AMP phosphorylase (encoded by a deoA homolog) and ribose-1,5-bisphosphate (R15P) isomerase.^{[8][12]} RuBisCO then carboxylates the resulting RuBP, cleaving the phosphoribose moiety into two molecules of 3-PGA, which can enter central carbon metabolism.^{[8][13]} This pathway effectively salvages the ribose component of nucleotides.


[Click to download full resolution via product page](#)

Caption: Archaeal AMP salvage pathway for RuBP metabolism.

- PRPP-Derived Synthesis: An alternative pathway for RuBP generation has been proposed in methanogenic archaea like *Methanocaldococcus jannaschii*, starting from 5-phospho- α -D-ribose-1-pyrophosphate (PRPP). This pathway is thought to proceed via ribose-1,5-bisphosphate to form RuBP, which is then utilized by RuBisCO.^[7]

The Reductive Hexulose-Phosphate (RHP) Pathway

More recently, a complete and cyclic carbon metabolism pathway involving both RuBisCO and a functional PRK was discovered in methanogenic archaea, such as *Methanococcus hungatei*. [5][14][15] Termed the Reductive Hexulose-Phosphate (RHP) pathway, it differs from the CBB cycle only in a few steps of the regenerative phase, notably involving the enzyme D-arabino-3-hexulose-6-phosphate synthase.[5][16] This discovery highlights a functional and evolutionary link between the metabolic pathways in methanogenic archaea and photosynthetic organisms. [5][17] The RHP pathway can supply fixed carbon for nucleotide biosynthesis and gluconeogenesis.[5]

[Click to download full resolution via product page](#)**Caption:** The Reductive Hexulose-Phosphate (RHP) Pathway in methanogenic archaea.

Quantitative Data Presentation

The kinetic properties of RuBisCO vary significantly between different forms and host organisms, reflecting adaptation to diverse metabolic roles and environments.

Table 1: Comparison of RuBisCO Kinetic Parameters in Selected Bacteria and Archaea

Organism	Domain	RuBis CO Form	kcat (CO ₂) (s ⁻¹)	Km (CO ₂) (μM)	Km (RuBP) (μM)	Specificity (SC/O)	Temp (°C)	Reference(s)
Synechococcus elongatus PCC 7942	Bacteria	Form IB	14.0	200-250	25-50	40-60	25	[18]
Rhodospirillum rubrum	Bacteria	Form II	3.5	50-60	~30	7-12	25	[19][20]
α-cyanobacteria (median)	Bacteria	Form I	~9.8	N/A	N/A	N/A	25	[4][21]
Proteobacteria (median, with carboxysome)	Bacteria	Form I	~6.6	N/A	N/A	N/A	25	[4][21]
Thermococcus kodakarensis	Archaea	Form III	0.3 (as Vmax)†	52.3	25	11.2	25	[10]
Methanococcus hungaricus	Archaea	Form III-like	0.146 (as Vmax)†	N/A	N/A	N/A	N/A	[5]

Notes: Kinetic parameters are highly dependent on assay conditions (pH, temperature, Mg²⁺ concentration). N/A: Data not available in cited sources. †Vmax reported in $\mu\text{mol min}^{-1} \text{mg}^{-1}$ and converted/approximated for comparison.

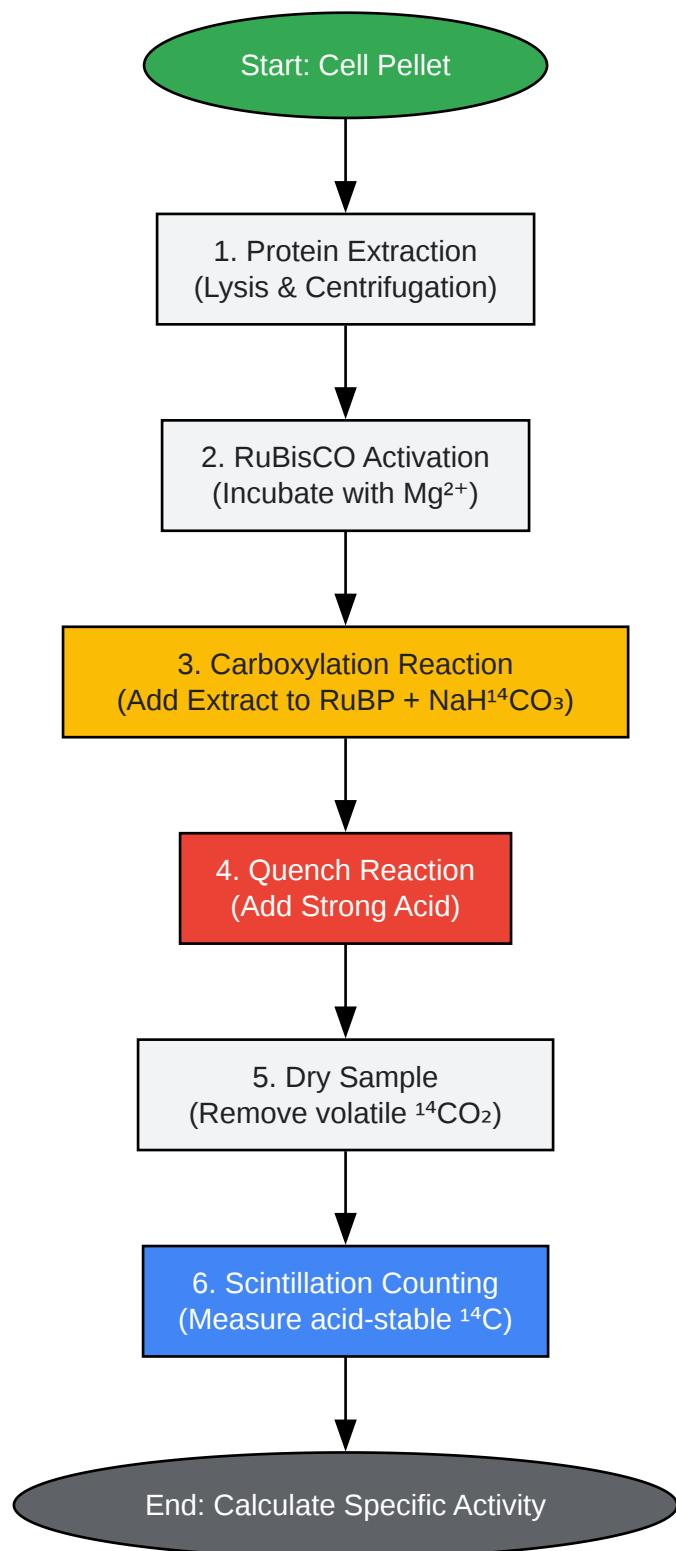
Experimental Protocols

Accurate measurement of RuBisCO activity is fundamental to studying RuBP metabolism. The two most common methods are the radiometric $^{14}\text{CO}_2$ fixation assay and the NADH-linked spectrophotometric assay.

Protocol: Radiometric Assay for RuBisCO Carboxylase Activity

This assay directly measures the incorporation of $^{14}\text{CO}_2$ into the acid-stable product, 3-PGA. It is considered the gold standard for accuracy and specificity.[22]

Methodology:


- Protein Extraction:
 - Harvest bacterial or archaeal cells by centrifugation.
 - Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors, and reducing agents like DTT).
 - Lyse cells using a suitable method (e.g., sonication, French press) while maintaining the sample on ice.
 - Clarify the lysate by centrifugation (e.g., 14,000 x g, 4°C, 15 min) and collect the supernatant.
- RuBisCO Activation:
 - In a microcentrifuge tube, combine the cell extract with an activation buffer (e.g., 100 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂) to pre-incubate the enzyme with activating cofactors.
 - Incubate for 10-15 minutes at the desired assay temperature (e.g., 30°C).

- Carboxylation Reaction:

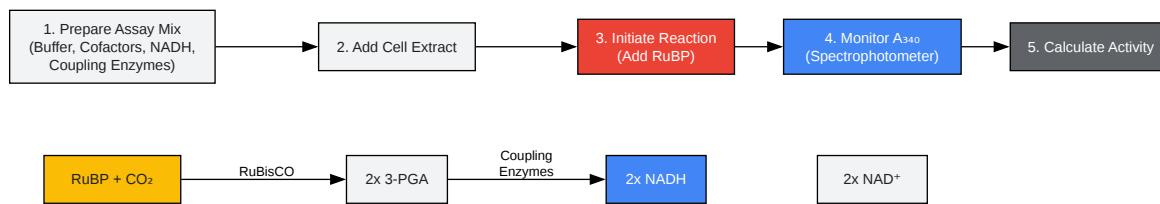
- Prepare reaction vials containing a final concentration of 100 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂, and 10-20 mM NaH¹⁴CO₃ (with known specific activity, e.g., 9.25 kBq/μmol).
[\[22\]](#)
- Initiate the reaction by adding the activated enzyme extract and a saturating concentration of RuBP (e.g., 0.4-0.6 mM). The final reaction volume is typically 200-500 μL.[\[22\]](#)[\[23\]](#)
- Incubate for a short, precise time (e.g., 30-60 seconds) at the assay temperature.

- Quenching and Analysis:

- Stop the reaction by adding a strong acid (e.g., 10 M Formic Acid or 2 M HCl) to a final concentration that lowers the pH below 4. This protonates all unreacted H¹⁴CO₃⁻ to volatile ¹⁴CO₂, while the incorporated ¹⁴C in 3-PGA remains acid-stable.[\[9\]](#)[\[22\]](#)
- Dry the samples completely in a heating block or oven (e.g., 85-100°C) under a fume hood to remove all volatile ¹⁴CO₂.[\[23\]](#)
- Resuspend the dried residue in scintillation cocktail.
- Quantify the acid-stable radioactivity using a liquid scintillation counter.
- Calculate activity based on the specific activity of the NaH¹⁴CO₃ and the amount of protein used.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the radiometric RuBisCO activity assay.


Protocol: NADH-Linked Spectrophotometric Assay

This continuous assay couples the production of 3-PGA to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm. It is higher-throughput than the radiometric method but can be subject to interference.[7][24]

Methodology:

- Protein Extraction: Follow the same procedure as for the radiometric assay (Step 4.1.1).
- Assay Mix Preparation:
 - Prepare a master mix in a buffer (e.g., 100 mM Bicine-NaOH, pH 8.2). The exact components depend on the coupling enzyme system used. A common system (PK-LDH) includes:[7]
 - 20 mM MgCl₂
 - 10 mM NaHCO₃
 - 5 mM DTT
 - 5 mM ATP
 - 1 mM Phosphoenolpyruvate (PEP)
 - 0.2-0.4 mM NADH
 - Coupling Enzymes: 3-Phosphoglycerate Kinase (PGK), Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Triose Phosphate Isomerase (TPI), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).
- Reaction Measurement:
 - Aliquot the assay mix into a 96-well microplate or cuvettes.
 - Add the clarified cell extract and allow the reaction to stabilize and consume any endogenous substrates.

- Initiate the reaction by adding a saturating concentration of RuBP (e.g., 0.6 mM).
- Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader or spectrophotometer at a constant temperature.
- Calculation:
 - Determine the linear rate of NADH oxidation ($\Delta A_{340}/\text{min}$).
 - Calculate RuBisCO activity using the Beer-Lambert law and the molar extinction coefficient of NADH ($6.22 \text{ mM}^{-1} \text{ cm}^{-1}$). Note that two molecules of NADH are oxidized for every one molecule of RuBP carboxylated in the PK-LDH system.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]
- 3. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic exploration of bacterial form I rubisco maximal carboxylation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RuBisCO-mediated carbon metabolic pathway in methanogenic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of RubisCO and the RubisCO-Like Protein in 5-Methylthioadenosine Metabolism in the Nonsulfur Purple Bacterium *Rhodospirillum rubrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and ¹⁴C-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Archaeal type III RuBisCOs function in a pathway for AMP metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of the Carboxylase Activity of Rubisco from *Chlamydomonas reinhardtii* [bio-protocol.org]
- 10. Engineering of a Type III Rubisco from a Hyperthermophilic Archaeon in Order To Enhance Catalytic Performance in Mesophilic Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Lateral Gene Transfer Shapes the Distribution of RuBisCO among Candidate Phyla Radiation Bacteria and DPANN Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RubisCO of a nucleoside pathway known from Archaea is found in diverse uncultivated phyla in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A RuBisCO-mediated carbon metabolic pathway in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RubisCO) Is Essential for Growth of the Methanotroph *Methylococcus capsulatus* Strain Bath - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEGG ENZYME: 4.1.2.43 [genome.jp]
- 17. doaj.org [doaj.org]
- 18. Revisiting Trade-offs between Rubisco Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]

- 21. A systematic exploration of bacterial form I rubisco maximal carboxylation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ribulose 1,5-bisphosphate in archaea and bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205102#ribulose-1-5-bisphosphate-in-archaea-and-bacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com